5-Chloro-2-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodobenzo[d]thiazole is a heterocyclic compound that features both chlorine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodobenzo[d]thiazole typically involves the iodination and chlorination of benzothiazole derivatives. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom . Another approach involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is a green and efficient method .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process usually includes iodination, chlorination, and subsequent purification steps to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitutions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like iodine and chlorine are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide and ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Chloro-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing melanin production . The compound’s halogen atoms play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the thiazole ring.
5-Chloro-2-phenylbenzo[d]thiazole: Similar but with a phenyl group instead of an iodine atom.
Uniqueness
5-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile compound for various applications .
Properties
CAS No. |
2941-57-3 |
---|---|
Molecular Formula |
C7H3ClINS |
Molecular Weight |
295.53 g/mol |
IUPAC Name |
5-chloro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
InChI Key |
ORZONXCYXUUHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.